molecular formula C13H12FNO2S B6351783 Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate CAS No. 849659-32-1

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B6351783
CAS No.: 849659-32-1
M. Wt: 265.31 g/mol
InChI Key: HRSOKWUAKONNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions typically include heating the mixture in a suitable solvent such as ethanol or methanol. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using catalysts or adjusting the temperature and pressure .

Comparison with Similar Compounds

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSOKWUAKONNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

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